molecular formula C30H30N2O3S B4656441 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide

Cat. No. B4656441
M. Wt: 498.6 g/mol
InChI Key: AIBFSBJZRFKXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex, which is a crucial component of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Mechanism of Action

BMS-345541 selectively inhibits the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. This results in the inhibition of NF-κB activation and subsequent downstream effects. BMS-345541 has been shown to be highly selective for the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex and does not affect other kinases, making it a valuable tool for studying the NF-κB signaling pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. BMS-345541 has also been shown to reduce inflammation in animal models of inflammatory diseases and autoimmune disorders. Additionally, BMS-345541 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex, making it a valuable tool for studying the NF-κB signaling pathway. It has also been shown to be highly effective in inhibiting NF-κB activation in vitro and in vivo. However, BMS-345541 has some limitations. It has a relatively short half-life and is quickly metabolized in vivo, making it difficult to achieve sustained inhibition of NF-κB activation. Additionally, BMS-345541 has limited solubility in aqueous solutions, which can make it challenging to use in some experimental setups.

Future Directions

There are several future directions for the study of BMS-345541. One potential area of research is the development of more potent and selective inhibitors of the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex. Another area of research is the investigation of the role of NF-κB signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of BMS-345541 in combination with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases. Finally, the development of more stable and soluble formulations of BMS-345541 could improve its utility in experimental setups.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Therefore, BMS-345541 has been investigated for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3S/c1-22(2)26-13-7-9-15-28(26)31-30(33)27-14-8-10-16-29(27)32(21-24-11-5-4-6-12-24)36(34,35)25-19-17-23(3)18-20-25/h4-20,22H,21H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBFSBJZRFKXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide
Reactant of Route 6
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide

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